![molecular formula C9H13ClN2S B12434526 Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a sulfanyl group
準備方法
The synthesis of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves the following steps:
N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form secondary amines.
Formation of Schiff Bases: The secondary amines are then reacted with aldehydes or ketones to form Schiff bases.
Reduction of Schiff Bases: The Schiff bases are reduced using reducing agents to form the desired compound.
化学反応の分析
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
科学的研究の応用
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride has several scientific research applications:
作用機序
The mechanism of action of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can form quaternary ammonium cations through oxidation, which can interact with various cellular components and pathways . These interactions can lead to changes in cellular functions and biological activities.
類似化合物との比較
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride can be compared with similar compounds such as:
2-Amino-4-methylphenol: This compound has a similar structure but lacks the sulfanyl group.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has different chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar but contains sulfonic acid groups instead of the sulfanyl group.
The uniqueness of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H13ClN2S |
|---|---|
分子量 |
216.73 g/mol |
IUPAC名 |
[amino-[(4-methylphenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
InChIキー |
WTAFMQGTBRUAGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



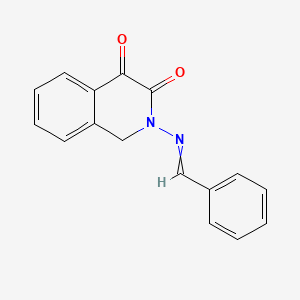
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
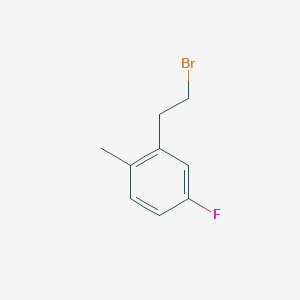
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
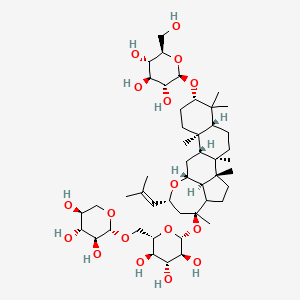

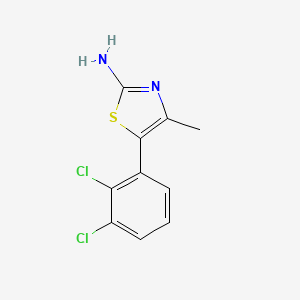


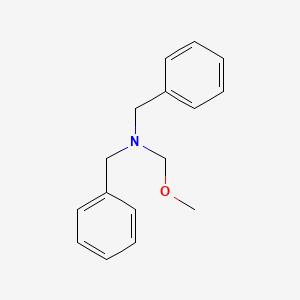
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
